5-Methoxy-2-(1-piperidinyl)-benzenamine dihydrochloride
Description
5-Methoxy-2-(1-piperidinyl)-benzenamine dihydrochloride is a substituted aromatic amine characterized by a benzene ring with a methoxy (-OCH₃) group at position 5, a piperidinyl (C₅H₁₀N) substituent at position 2, and a primary amine (-NH₂) group. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments. Its molecular formula is C₁₂H₁₇N₂O·2HCl, with a calculated molar mass of 278.23 g/mol.
Properties
IUPAC Name |
5-methoxy-2-piperidin-1-ylaniline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-15-10-5-6-12(11(13)9-10)14-7-3-2-4-8-14;;/h5-6,9H,2-4,7-8,13H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVAGBQMDXBDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCCCC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(1-piperidinyl)-benzenamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2-nitroaniline and piperidine.
Reduction: The nitro group in 5-methoxy-2-nitroaniline is reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The resulting 5-methoxy-2-aminobenzene is then reacted with piperidine under suitable conditions to introduce the piperidinyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(1-piperidinyl)-benzenamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The methoxy and piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the anticancer potential of compounds containing piperidine moieties. For instance, derivatives similar to 5-Methoxy-2-(1-piperidinyl)-benzenamine have shown promising results in inhibiting the proliferation of various cancer cell lines. Research indicates that such compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 19.9 | Apoptosis induction |
| Compound B | OVCAR-3 (Ovarian) | 75.3 | Cell cycle arrest |
| 5-Methoxy-2-(1-piperidinyl)-benzenamine | COV318 (Ovarian) | TBD | TBD |
Note: IC50 values are indicative of the compound's effectiveness in inhibiting cell growth.
Neuropharmacology
The compound has also been investigated for its potential effects on neuropsychiatric disorders. The benzoylpiperidine fragment, which is structurally related to 5-Methoxy-2-(1-piperidinyl)-benzenamine, has been identified as a key component in the development of atypical antipsychotic drugs. These compounds interact with serotonin receptors and may provide therapeutic effects for conditions such as schizophrenia and depression.
Case Study: Atypical Antipsychotic Development
- Objective: Evaluate the efficacy of piperidine derivatives on serotonin receptor modulation.
- Findings: Compounds demonstrated significant receptor binding affinity, indicating potential for further development as antipsychotics.
Chemical Intermediate in Pharmaceutical Synthesis
5-Methoxy-2-(1-piperidinyl)-benzenamine dihydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents, including ceritinib, a drug used to treat specific types of lung cancer. The ability to produce this compound efficiently can facilitate the development of novel therapies.
Table 2: Synthesis Pathways Involving this compound
| Reaction Type | Starting Materials | Product |
|---|---|---|
| N-Alkylation | Piperidine + Methoxybenzene | 5-Methoxy-2-(1-piperidinyl)-benzenamine |
| Hydrochlorination | 5-Methoxy-2-(1-piperidinyl)-benzenamine + HCl | Dihydrochloride salt |
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(1-piperidinyl)-benzenamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidinyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Research Findings and Implications
Structural and Functional Insights
- Substituent Position and Electronic Effects: The methoxy group in the reference compound (electron-donating) contrasts with the nitro group in (electron-withdrawing), which may alter receptor binding kinetics.
- Halogen Influence : The fluorine atom in increases metabolic stability and lipophilicity, a common strategy in drug design to improve bioavailability .
- Salt Forms: Dihydrochloride salts (reference compound and ) enhance aqueous solubility, critical for oral administration, whereas mono-hydrochloride salts () may have differing dissolution profiles.
Pharmacological Hypotheses
While direct pharmacological data are absent in the evidence, structural trends suggest:
- The reference compound’s methoxy and piperidinyl groups may favor interactions with serotonin or dopamine receptors, similar to other aryl piperidine derivatives.
- The nitro group in could confer reactivity or toxicity, limiting its therapeutic window.
- The benzyl-piperidine scaffold in might target central nervous system (CNS) receptors due to increased lipophilicity from fluorine .
Biological Activity
5-Methoxy-2-(1-piperidinyl)-benzenamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings related to its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound, often referred to by its chemical name, features a methoxy group and a piperidine moiety, which are significant for its biological interactions. The presence of these functional groups suggests potential interactions with various biological targets, including receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies indicate that compounds with similar structures often act as enzyme inhibitors or receptor modulators. The mechanism may involve:
- Enzyme Inhibition : Compounds in this class can inhibit enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.
- Receptor Modulation : The piperidine ring may facilitate binding to neurotransmitter receptors, influencing signaling pathways associated with various physiological responses.
Anticancer Properties
Research has shown that this compound exhibits notable cytotoxic effects against several cancer cell lines. For instance:
- Cell Viability Assays : Studies employing the sulforhodamine B (SRB) assay have demonstrated that this compound can induce cell death in glioblastoma cells, with a reported GI50 value indicating the concentration required to inhibit cell growth by 50% .
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| U251 (Glioblastoma) | 5.0 | Induction of methuosis |
| MDA-MB-231 | 19.9 | Microtubule disruption |
| OVCAR-3 | 75.3 | Apoptotic pathways activation |
Neuropharmacological Effects
The compound has also been investigated for its effects on the central nervous system. Its structural similarity to known psychoactive agents suggests potential applications in treating disorders such as anxiety and depression:
- Receptor Affinity Studies : Binding affinity assays have indicated that derivatives of this compound can selectively bind to serotonin receptors, which are implicated in mood regulation .
Case Studies
- Study on Glioblastoma Cells : A study focused on the effects of this compound on U251 glioblastoma cells found that treatment led to significant cytoplasmic vacuolization, a hallmark of methuosis, indicating a novel mechanism of cell death distinct from apoptosis .
- Neurotransmitter Interaction : Another investigation explored the compound's interaction with serotonin receptors, revealing that modifications at the piperidine nitrogen could enhance selectivity and potency, suggesting avenues for developing new antidepressants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
